REACTION_CXSMILES
|
[H-].[Na+].C1COCC1.[CH3:8][O:9][C:10]1[CH:15]=[C:14]([O:16][CH3:17])[N:13]=[C:12](S(C)(=O)=O)[N:11]=1.[CH3:22][C:23]([CH3:25])=[O:24]>O>[CH3:8][O:9][C:10]1[CH:15]=[C:14]([O:16][CH3:17])[N:13]=[C:12]([CH2:22][C:23](=[O:24])[CH3:25])[N:11]=1 |f:0.1|
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
43.6 g
|
Type
|
reactant
|
Smiles
|
COC1=NC(=NC(=C1)OC)S(=O)(=O)C
|
Name
|
|
Quantity
|
39.4 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a reactor were placed
|
Type
|
CUSTOM
|
Details
|
followed by a reaction for 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
extraction with 500 ml of ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The ethyl acetate layer was concentrated
|
Type
|
DISTILLATION
|
Details
|
The concentrate was subjected to distillation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC(=NC(=C1)OC)CC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 22.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |